Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

Medicinal Chemistry Bioisosteres Drug Design

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (CAS 1259489-92-3) is a Boc-protected derivative of the 2-azaspiro[3.3]heptane scaffold, a spirocyclic amine recognized as a structural surrogate for piperidine in drug discovery. This compound serves as a stable, storable building block that can be deprotected to release the free secondary amine for further functionalization, enabling the rapid synthesis of diverse analogs for medicinal chemistry campaigns.

Molecular Formula C11H19NO2
Molecular Weight 197.278
CAS No. 1259489-92-3
Cat. No. B594639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
CAS1259489-92-3
Molecular FormulaC11H19NO2
Molecular Weight197.278
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC2
InChIInChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3
InChIKeyURTIXDXQQGKKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (CAS 1259489-92-3): A Protected Azaspiro[3.3]heptane Building Block for Medicinal Chemistry


Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (CAS 1259489-92-3) is a Boc-protected derivative of the 2-azaspiro[3.3]heptane scaffold, a spirocyclic amine recognized as a structural surrogate for piperidine in drug discovery [1]. This compound serves as a stable, storable building block that can be deprotected to release the free secondary amine for further functionalization, enabling the rapid synthesis of diverse analogs for medicinal chemistry campaigns [2].

Why tert-Butyl 2-Azaspiro[3.3]heptane-2-carboxylate Cannot Be Simply Replaced by Generic Piperidines or Unprotected Analogs


Simple substitution of a piperidine ring with the unprotected 2-azaspiro[3.3]heptane amine is often synthetically impractical due to the free amine's instability and high polarity, which can lead to poor yields during multistep syntheses [1]. Furthermore, the choice between isomeric azaspiro[3.3]heptane cores (1-aza vs. 2-aza) has been shown to produce different geometric parameters and distinct exit vectors that affect the three-dimensional orientation of substituents, directly impacting target binding and pharmacokinetic profiles [2]. The Boc-protected tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate addresses the stability issue while providing a versatile handle for selective N-deprotection and subsequent derivatization, a process that cannot be reliably executed with the free amine or less stable protecting groups [1].

Quantitative Comparative Evidence: tert-Butyl 2-Azaspiro[3.3]heptane-2-carboxylate vs. Closest Analogs


2-Azaspiro[3.3]heptane Scaffold: piperidine Bioisosterism Validated in FDA-Approved Drugs

The 2-azaspiro[3.3]heptane core has been validated as a bioisostere of piperidine, a motif present in 18 FDA-approved drugs [1]. This substitution is a deliberate strategy to increase lipophilicity and improve metabolic stability while retaining biological activity [1].

Medicinal Chemistry Bioisosteres Drug Design

Increased Rigidity in 2-Azaspiro[3.3]heptane Derivatives Leads to Improved ADME Properties

Optimization of ADME properties for a series of 2-azaspiro[3.3]heptane derivatives identified compound 18, which features increased rigidity compared to earlier hits. This structural feature contributed to enhanced pharmacokinetic performance [1].

ADME Drug Metabolism Pharmacokinetics

Superior Safety Profile of 2-Azaspiro[3.3]heptane Derivative Compared to Hydroxyurea in Non-Human Primates

In vivo studies in cynomolgus monkeys demonstrated that the 2-azaspiro[3.3]heptane derivative 18 induced a significant dose-dependent increase in globin switching and showed no genotoxic effects, making it 'much safer than hydroxyurea' [1].

Toxicology In Vivo Pharmacology Safety Pharmacology

2-Azaspiro[3.3]heptane Core is a Privileged Scaffold for M4 Muscarinic Acetylcholine Receptor Antagonists

A series of substituted 2-azaspiro[3.3]heptane compounds has been claimed in a granted US patent as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a target for neurological disorders [1].

Neuroscience GPCR Pharmacology CNS Drug Discovery

High Aqueous Solubility and Low Metabolic Clearance for Azaspiro[3.3]heptanes vs. Piperidines

Linear azaspiro[3.3]heptanes have been found to possess high aqueous solubilities and low metabolic clearance rates, properties that are advantageous for oral drug development [1].

Physicochemical Properties Drug Metabolism Pharmacokinetics

Patent Activity Highlights the 2-Azaspiro[3.3]heptane Scaffold's Growing Importance in Drug Discovery

Since 2010, the 2-azaspiro[3.3]heptane motif has appeared in at least 100 research manuscripts, 500 patents, and 7,000 new compounds, indicating its widespread adoption and validation as a privileged scaffold in medicinal chemistry [1].

Intellectual Property Medicinal Chemistry Drug Discovery

Best-Fit Application Scenarios for tert-Butyl 2-Azaspiro[3.3]heptane-2-carboxylate in Drug Discovery and Development


Synthesis of Orally Bioavailable Drug Candidates for Hemoglobinopathies

This building block is ideal for synthesizing novel fetal hemoglobin inducers for the treatment of β-thalassemia and sickle cell disease. Evidence shows that 2-azaspiro[3.3]heptane derivatives can be optimized for oral bioavailability and demonstrate superior safety profiles compared to hydroxyurea in non-human primates [1]. The Boc-protected amine allows for modular derivatization to explore SAR and optimize ADME properties.

Design of Next-Generation CNS Therapeutics Targeting M4 Muscarinic Acetylcholine Receptors

The 2-azaspiro[3.3]heptane core is a key component of a patented series of M4 mAChR antagonists, which are under investigation for neurological disorders [1]. The scaffold's unique geometry and exit vectors offer opportunities to modulate receptor subtype selectivity and improve brain penetration compared to traditional piperidine-based ligands.

Lead Optimization Programs Requiring Enhanced Metabolic Stability and Aqueous Solubility

Replacing a piperidine ring with the 2-azaspiro[3.3]heptane scaffold is a validated strategy for improving the metabolic stability and aqueous solubility of drug candidates [1]. The building block's Boc-protected amine facilitates the rapid generation of analogs for testing in ADME assays, accelerating lead optimization cycles.

Expanding Intellectual Property for Piperidine-Containing Drug Classes

The 2-azaspiro[3.3]heptane scaffold offers a novel and non-obvious bioisosteric replacement for piperidine, enabling the creation of new composition-of-matter patents [1]. The building block provides a straightforward entry point for synthesizing spirocyclic analogs of existing piperidine-based drugs, potentially extending patent life and creating new market opportunities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.